molecular formula C8H12ClF3N2S B2772832 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride CAS No. 2445794-82-9

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride

Cat. No.: B2772832
CAS No.: 2445794-82-9
M. Wt: 260.7
InChI Key: RBQQVDNVXIQYOE-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride is a compound that features a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride typically involves the introduction of the trifluoromethyl group into the thiazole ring. One common method is the reaction of a thiazole precursor with trifluoromethylating agents under controlled conditions. For instance, trifluoromethyltrimethylsilane (TMSCF3) can be used as a nucleophilic trifluoromethylating agent in the presence of a fluoride source .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the preparation of intermediates, purification, and final conversion to the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiazoles and related heterocycles. Examples are:

  • 2-[5-(Trifluoromethyl)thiazol-2-yl]ethanamine
  • 2-[4-(Trifluoromethyl)phenyl]thiazole

Uniqueness

What sets 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride apart is its specific substitution pattern and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2S.ClH/c1-3-7(2,12)6-13-5(4-14-6)8(9,10)11;/h4H,3,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQVDNVXIQYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445794-82-9
Record name 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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